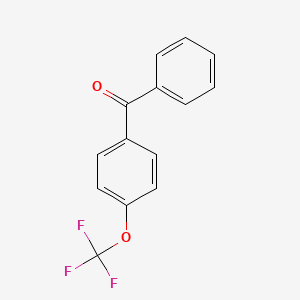
2-(Chlorodifluoromethoxy)chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorodifluoromethoxy)chlorobenzene is a chemical compound with the molecular formula C7H4Cl2F2O and a molecular weight of 213.01 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodifluoromethoxy)chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where benzene derivatives react with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and can produce corrosive acid wastes .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized catalytic systems to improve yield and selectivity. The use of metal halogen acid-Lewis acid-based catalysts, such as titanium tetrachloride (TiCl4) or boron trifluoride (BF3), is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chlorodifluoromethoxy)chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a primary reaction type, where the chlorine atoms on the benzene ring can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include acyl chlorides, anhydrides, and Lewis acids like AlCl3.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
2-(Chlorodifluoromethoxy)chlorobenzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of materials with unique properties, such as electronic materials and biomedical materials.
Mecanismo De Acción
The mechanism by which 2-(Chlorodifluoromethoxy)chlorobenzene exerts its effects involves interactions with molecular targets and pathways. The specific molecular targets and pathways can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom on the benzene ring.
Dichlorobenzene: Contains two chlorine atoms on the benzene ring.
Trichlorobenzene: Contains three chlorine atoms on the benzene ring.
Uniqueness
2-(Chlorodifluoromethoxy)chlorobenzene is unique due to the presence of both chlorine and difluoromethoxy groups on the benzene ring, which imparts distinct chemical and physical properties compared to other chlorobenzenes.
Propiedades
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIAVMRNJGZUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302162.png)
![3,3',4'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6302167.png)


![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)



![Bis[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B6302220.png)




